N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide is a compound of significant interest in chemical research. Its molecular formula is with a molecular weight of approximately 417.48 g/mol. This compound is characterized by its oxalamide structure, which has been linked to various biological activities and potential applications in medicinal chemistry.
This compound can primarily be sourced from chemical suppliers like BenchChem, which provides it for research purposes. It falls under the classification of oxalamides, a class of compounds known for their versatility in organic synthesis and biological applications. The compound's purity is typically around 95%, indicating its suitability for various experimental applications.
The synthesis of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide generally involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented, the general approach may include:
These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity .
The molecular structure of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide can be represented by its InChI key (InChI=1S/C20H23N3O5S), which provides a standardized way to describe its chemical structure. The compound features:
The canonical SMILES representation is COC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
, which illustrates the connectivity between atoms in the molecule.
The reactivity of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide can be explored through various chemical reactions:
These reactions are crucial for modifying the compound to enhance its properties or explore new derivatives with improved efficacy .
The mechanism of action for N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide is not fully elucidated but may involve interactions with specific biological targets:
The physical properties of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide include:
Chemical properties include:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) would be essential for confirming structural integrity and purity during synthesis .
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-methoxyphenethyl)oxalamide has several potential applications in scientific research:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: